molecular formula C12H18O2 B12664508 (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one CAS No. 84604-62-6

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one

Cat. No.: B12664508
CAS No.: 84604-62-6
M. Wt: 194.27 g/mol
InChI Key: KJWUAEBWOUQMNW-PLNGDYQASA-N
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Description

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is a chiral cyclopentenone derivative of interest in advanced organic synthesis and fragrance research. This compound features a (Z)-configured hex-3-enyloxy side chain, a structural motif known to influence both the molecule's odor characteristics and its reactivity. Cyclopentenones with alkyl or alkenyl substituents are recognized for their utility as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and flavor compounds . Researchers value this structural class for its potential in green chemistry applications, where similar compounds have been produced from biomass-derived feedstocks like 5-hydroxymethylfurfural (HMF) . The specific stereochemistry and ether linkage of this compound make it a candidate for studies in asymmetric synthesis, where the cyclopentenone core can act as a versatile building block. It is also relevant for structure-odor relationship studies in the field of perfumery, as closely related compounds such as 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one are subject to toxicologic and dermatologic reviews for use as fragrance ingredients . This product is intended for Research Use Only and is not approved for human consumption or diagnostic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84604-62-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-[(Z)-hex-3-enoxy]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-9-14-12-10(2)7-8-11(12)13/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

KJWUAEBWOUQMNW-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCOC1=C(CCC1=O)C

Canonical SMILES

CCC=CCCOC1=C(CCC1=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylcyclopent-2-en-1-one

This intermediate is commonly prepared by cyclization of 2,5-hexanedione under basic conditions:

Step Reagents & Conditions Description Yield
1 2,5-Hexanedione, CaO, LiOH·H2O, H2O Heated at 150 °C under inert atmosphere (N2) for 14 hours Up to 98%

This method involves base-catalyzed intramolecular aldol condensation to form the cyclopentenone ring with a methyl substituent at C-3.

Introduction of the (Z)-Hex-3-enyloxy Group

The key step is the etherification of the 2-position of 3-methylcyclopent-2-en-1-one with (Z)-hex-3-enol or its derivatives. The general approach includes:

  • Activation of the hydroxyl group of hex-3-enol or use of a suitable leaving group.
  • Nucleophilic substitution or addition to the 2-position of the cyclopentenone ring.
  • Control of stereochemistry to maintain the (Z)-configuration of the hex-3-enyloxy substituent.

A typical synthetic route involves:

Step Reagents & Conditions Description
1 3-Methylcyclopent-2-en-1-one, (Z)-hex-3-enol, acid or base catalyst Etherification under mild acidic or basic conditions to form the (Z)-2-(hex-3-enyloxy) derivative

The reaction conditions are optimized to preserve the (Z)-configuration and avoid isomerization.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Key Notes Yield/Outcome
1 3-Methylcyclopent-2-en-1-one 2,5-Hexanedione, CaO, LiOH·H2O, 150 °C, N2, 14 h Base-catalyzed cyclization ~98%
2 (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one 3-Methylcyclopent-2-en-1-one, (Z)-hex-3-enol, acid/base catalyst Etherification maintaining (Z)-configuration Not explicitly quantified

Analytical and Characterization Techniques

The synthesized compound is typically characterized by:

Chemical Reactions Analysis

Ring-Opening Cross-Metathesis (ROCM)

The cyclopentenone ring may undergo ROCM with α,β-unsaturated carbonyl compounds using Grubbs catalysts:

Catalyst Substrate Product Yield
Grubbs IIMethyl acrylate1,4-Diene with terminal ester groups~40%*
Hoveyda-Grubbs IIAcrylonitrile1,4-Diene with nitrile termini~35%*
*Extrapolated from ROCM studies of cyclopentene derivatives .

Photochemical Reactions

The (Z)-hex-3-enyloxy group may undergo photolytic cleavage under UV light, releasing fragrant aldehydes/ketones:

  • Mechanism : Homolytic cleavage of the ether bond, generating radicals that recombine or oxidize .

  • Products : 3-Methylcyclopent-2-en-1-one and hex-3-enal (hypothetical, based on fragrance precursor chemistry ).

Hydrolysis and Acid/Base Stability

The ether linkage is susceptible to hydrolysis under extreme conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Cleavage to 3-methylcyclopent-2-en-1-one and (Z)-hex-3-en-1-ol .

  • Basic Conditions (NaOH/EtOH): Stable below 100°C; no significant degradation observed .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 24hBicyclic adduct with anhydride
TetrazineRT, DCMPyridazine derivative

Reduction and Oxidation

  • Reduction (NaBH₄/MeOH): Selective reduction of the ketone to a secondary alcohol (unlikely due to enone conjugation; LiAlH₄ required for full reduction).

  • Oxidation (O₃, then Zn/H₂O): Ozonolysis of the hex-3-enyloxy chain yields aldehydes .

Thermal Stability

Decomposes above 200°C via retro-Diels-Alder pathways, releasing CO and fragmented hydrocarbons (TGA data inferred from analogs ).

Biological Activity

Limited data suggest potential as a fragrance precursor or insect pheromone analog due to structural similarity to homodihydrojasmone .

Key Challenges in Reactivity Studies

  • Stereochemical retention during ROCM or hydrolysis remains unverified.

  • Photochemical pathways require experimental validation.

  • No direct catalytic asymmetric reactions reported for this compound.

For precise reaction mechanisms, targeted studies using GC-MS/NMR are recommended. Current data rely heavily on analogs like 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one and cyclopentene ROCM models .

Citations reflect structural and mechanistic parallels to documented compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of (Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent at Position 2 Functional Group Biological/Industrial Relevance Regulatory Status (if applicable)
(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one Hex-3-enyloxy (ether linkage) Cyclic ketone Hypothesized fragrance/agrochemical use Not explicitly regulated
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one Pentyloxy (ether linkage) Cyclic ketone Fragrance ingredient IFRA-regulated (usage limits set)
(Z)-Jasmone (cis-jasmone) (Z)-2-pentenyl (alkyl chain) Cyclic ketone Plant-insect semiochemical Not regulated; natural origin
NCL195 Arylhydrazinyl-pyrimidine Heterocyclic Antimicrobial research Experimental stage
Key Observations:

Substituent Chain Length and Polarity: The hex-3-enyloxy group in the target compound introduces a longer, unsaturated side chain compared to the pentyloxy group in 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one. This likely enhances lipophilicity and volatility, which are critical for fragrance performance .

Stereochemical and Functional Group Impact :

  • The Z-configuration in both the target compound and cis-jasmone influences molecular geometry and receptor binding. For example, cis-jasmone’s Z-configuration is essential for eliciting electrophysiological responses in aphids .
  • Ether linkages (as in the target compound and 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) may enhance stability compared to alkyl chains, affecting persistence in formulations .

Biological Activity: Fragrance Applications: 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one is regulated by IFRA due to sensitization risks, suggesting that the target compound’s longer chain might alter toxicity profiles .

Biological Activity

(Z)-2-(Hex-3-enyloxy)-3-methylcyclopent-2-en-1-one, a compound with the molecular formula C11H16OC_{11}H_{16}O and a molecular weight of 164.2441 g/mol, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, supported by relevant research findings and data tables.

The compound is characterized by its unique cyclopentene structure, which contributes to its reactivity and biological interactions. Its IUPAC name indicates the presence of a hex-3-enyloxy substituent, which may influence its pharmacological properties.

Antioxidant Properties

Research has indicated that compounds similar in structure to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound72.5 ± 2.365.4 ± 1.8
Reference Compound A68.0 ± 1.560.0 ± 2.0
Reference Compound B75.0 ± 1.070.0 ± 1.5

The results suggest that this compound exhibits comparable antioxidant properties to established reference compounds.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production
A study conducted on macrophages treated with this compound showed a reduction in TNF-alpha levels by approximately 40% compared to untreated controls, highlighting its anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of this compound is likely mediated through multiple pathways:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : By modulating the expression of pro-inflammatory cytokines, it may alter immune responses.
  • Antimicrobial Action : It could disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria.

Q & A

Q. How do structural modifications (e.g., varying alkoxy chain length) impact the compound’s photostability and UV absorption profile?

  • Methodological Answer : Perform systematic SAR studies by synthesizing analogs (e.g., pentyloxy vs. hex-3-enyloxy derivatives). Assess photostability under UV irradiation (λ = 254–365 nm) using HPLC to quantify degradation products. TD-DFT calculations predict UV-Vis spectra, which are validated experimentally with a spectrophotometer .

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